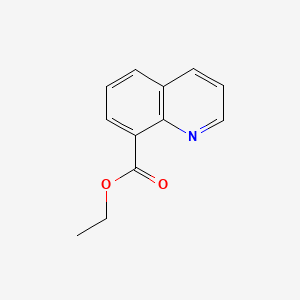

Ethyl 8-quinolinecarboxylate

描述

Historical Context and Significance of Quinoline-based Compounds in Chemical Sciences

The journey of quinoline (B57606) chemistry began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. Current time information in Bangalore, IN. A pivotal moment in its history was the development of synthetic routes, such as the Skraup synthesis and the Friedländer condensation, which opened the door for the systematic creation of a vast array of quinoline derivatives. sigmaaldrich.com This synthetic accessibility has been crucial to unlocking the potential of the quinoline scaffold.

The significance of quinoline-based compounds in the chemical sciences is multifaceted. In medicinal chemistry, the quinoline core is recognized as a "privileged scaffold," a structural motif that is recurrent in a multitude of biologically active compounds. aksci.com This is exemplified by the historical importance of quinine, an antimalarial drug extracted from cinchona bark, and the subsequent development of synthetic antimalarials like chloroquine. sigmaaldrich.comacs.org The versatility of the quinoline ring is further demonstrated by its presence in antibacterial agents (fluoroquinolones), anticancer therapies (camptothecin derivatives), and local anesthetics. sigmaaldrich.comresearchgate.netchemsrc.com Beyond medicine, quinoline derivatives are integral to the creation of dyes, solvents for resins and terpenes, and as ligands in coordination chemistry, highlighting their broad impact across the chemical industry. Current time information in Bangalore, IN.nih.gov

Evolution of Research Perspectives on Quinolinecarboxylate Scaffolds

Research into quinolinecarboxylate scaffolds has undergone a significant evolution, moving from initial synthetic explorations to highly targeted, structure-based drug design. Early research focused on the fundamental synthesis and characterization of these compounds. Over time, the discovery of the diverse pharmacological activities of quinoline derivatives spurred a more focused investigation into their therapeutic potential. lgcstandards.comnankai.edu.cn

The perspective has shifted towards viewing the quinolinecarboxylate scaffold as a highly adaptable framework for developing new drugs. asianpubs.org This is driven by the understanding that modifications to the quinoline ring system can fine-tune the biological activity of the resulting compounds. For instance, the introduction of specific substituents can enhance potency, selectivity, and pharmacokinetic properties. Modern research often employs computational methods, such as virtual screening and molecular docking, to rationally design novel quinolinecarboxylate derivatives with specific biological targets in mind. researchgate.net This approach has led to the development of inhibitors for enzymes like lactate (B86563) dehydrogenase (LDH) and dihydroorotate (B8406146) dehydrogenase (DHODH), which are crucial in cancer and other diseases. researchgate.netmdpi.com The ability to functionalize the quinoline scaffold through techniques like C-H bond functionalization continues to expand the chemical space available for drug discovery.

Scope and Research Imperatives for Ethyl 8-quinolinecarboxylate and its Derivatives

This compound serves as a key building block and a subject of focused research in its own right. The current research imperatives for this compound and its derivatives are centered on several key areas:

Medicinal Chemistry: A primary focus is the synthesis of novel derivatives with therapeutic potential. For example, derivatives of ethyl 8-methoxy-4-(4-phenylpiperazin-1-yl)quinoline carboxylate have been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7), a target for central nervous system disorders. nankai.edu.cn Research in this area aims to optimize the structure of these derivatives to improve their potency and pharmacokinetic profiles. Furthermore, other ethyl quinolinecarboxylate derivatives are being investigated for their anticoccidial activities, which is of interest in veterinary medicine.

Coordination Chemistry: The quinolinecarboxylate moiety, including the 8-substituted isomer, is an effective ligand for a variety of metal ions. Research in this domain explores the synthesis and characterization of metal complexes with this compound and its derivatives. These complexes have potential applications in catalysis, materials science, and as models for understanding biological systems. lgcstandards.com The ability of the quinoline nitrogen and the carboxylate oxygen to chelate metal ions is a key feature driving this research.

Synthetic Methodology: The development of efficient and versatile synthetic routes to this compound and its derivatives remains an important research area. This includes the optimization of existing methods and the exploration of new catalytic systems to facilitate the synthesis of complex and functionally diverse molecules. nih.gov

The future of research on this compound is likely to involve a multidisciplinary approach, combining advanced synthetic chemistry, computational modeling, and biological evaluation to unlock the full potential of this versatile chemical scaffold.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C12H11NO2 | |

| Molecular Weight | 201.22 g/mol | |

| Physical State | Solid | researchgate.net |

| Melting Point | 40-45 °C | researchgate.net |

| CAS Number | 25635-22-7 |

Table 2: Synthesis and Biological Activity of Selected Quinoline Carboxylate Derivatives

| Compound | Synthetic Method Highlights | Yield (%) | Biological Activity (IC50) | Reference(s) |

| Ethyl 2-(2-aminophenyl)-6-fluoroquinoline-4-carboxylate | Pfitzinger reaction followed by esterification. | 62 | Not Reported | |

| Ethyl pyrimidine-quinolinecarboxylate hybrid (13a) | Microwave-assisted aminolysis of ethyl 2-aminophenylquinoline-4-carboxylate with 2-chloro-4-(4-chlorophenyl)pyrimidine. | 85 | Not Reported | |

| Ethyl 8-methoxy-4-(4-phenylpiperazin-1-yl)quinoline carboxylate derivative (VU0226390) | Multi-step synthesis involving condensation and substitution reactions. | Not Reported | 647 nM (mGlu7 NAM) | nankai.edu.cn |

| 2-(2-Aminophenyl)-6-chloroquinoline-4-carboxylic acid | Pfitzinger reaction of 5-chloroisatin (B99725) and 2-aminoacetophenone. | 94 | Not Reported |

Structure

3D Structure

属性

IUPAC Name |

ethyl quinoline-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-15-12(14)10-7-3-5-9-6-4-8-13-11(9)10/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLGTEPKKMWKPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180314 | |

| Record name | 8-Quinolinecarboxylic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25635-22-7 | |

| Record name | 8-Quinolinecarboxylic acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025635227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Quinolinecarboxylic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Ethyl 8 Quinolinecarboxylate

Advanced Synthetic Routes to Ethyl 8-quinolinecarboxylate and Analogs

The construction of the quinoline (B57606) core and the introduction of the ethyl carboxylate group at the 8-position can be achieved through several advanced synthetic strategies. These include classical cyclization reactions with a focus on regioselectivity, as well as specific esterification and functional group interconversion methods.

Cyclization Reactions and Their Mechanistic Investigations

The formation of the quinoline ring system is a cornerstone of synthesizing this compound. Several named reactions are employed for this purpose, with their mechanisms offering insights into controlling the final product's structure.

Classic cyclization reactions such as the Skraup , Doebner-von Miller , and Combes syntheses are fundamental to creating the quinoline scaffold. The Skraup synthesis, for instance, involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. The mechanism proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to form the quinoline ring.

The Doebner-von Miller reaction is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones, providing a route to substituted quinolines. The mechanism is thought to involve the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation.

The Combes quinoline synthesis involves the condensation of an aniline with a β-diketone in the presence of an acid catalyst. The mechanism initiates with the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed intramolecular cyclization, followed by dehydration to yield the substituted quinoline.

Mechanistic studies, including isotopic labeling experiments, have been crucial in understanding the intricacies of these reactions, such as potential fragmentation-recombination pathways, which can influence the regioselectivity of the final product.

Esterification and Functional Group Interconversion Strategies

A direct and common method for the synthesis of this compound is the Fischer esterification of 8-quinolinecarboxylic acid. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. Subsequently, the alcohol acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ethyl ester. The reaction is reversible, and to drive it towards the product, it is often necessary to remove the water formed or use a large excess of the alcohol.

| Reactants | Catalyst | Product | Key Features |

| 8-Quinolinecarboxylic Acid, Ethanol | H₂SO₄ or TsOH | This compound | Reversible, acid-catalyzed, requires removal of water or excess alcohol for high yield. |

Functional group interconversion offers alternative pathways to this compound from other 8-substituted quinolines. For instance, 8-hydroxyquinoline (B1678124) can be a starting material. While direct conversion is not straightforward, multi-step sequences involving protection of the hydroxyl group, introduction of a carboxylate precursor, and subsequent deprotection and esterification could be envisioned.

Another potential precursor is 8-aminoquinoline. This can be converted to a diazonium salt, which can then undergo a Sandmeyer-type reaction to introduce a cyano group. Subsequent hydrolysis of the nitrile to a carboxylic acid, followed by esterification, would yield the desired product.

A more modern approach involves the palladium-catalyzed carbonylation of 8-bromoquinoline. This reaction introduces a carbonyl group at the 8-position, which can be trapped with ethanol to directly form this compound.

Regioselective Synthesis Approaches

Controlling the position of substitution on the quinoline ring is paramount for the specific synthesis of this compound. The choice of starting materials and reaction conditions in cyclization reactions plays a crucial role in determining the regiochemical outcome.

In reactions like the Skraup and Doebner-von Miller syntheses, the substitution pattern of the starting aniline dictates the position of the substituents on the benzene (B151609) ring of the quinoline product. To obtain an 8-substituted quinoline, an ortho-substituted aniline is required. For example, the use of 2-aminobenzoic acid or its derivatives in a Doebner-von Miller type reaction could potentially lead to the formation of a quinoline-8-carboxylic acid derivative. A reported improved Doebner-Miller reaction using anthranilic acid and crotonaldehyde in a two-phase system has been used to synthesize 2-alkyl-8-quinoline carboxylic acids.

In the Combes synthesis, the regioselectivity of the cyclization of the intermediate enaminoketone is influenced by both steric and electronic effects of the substituents on the aniline ring. Directing the cyclization to the C-8 position requires careful selection of the aniline precursor.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for regioselective functionalization. Rhodium(III)-catalyzed C-8 alkylation of quinoline-N-oxides with maleimides and ruthenium-catalyzed C-8 arylation with organoboranes have been reported, showcasing the potential for direct functionalization at the desired position.

Innovative Synthetic Protocols

Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental friendliness. Innovative protocols such as one-pot syntheses and green chemistry approaches are being increasingly applied to the synthesis of quinoline derivatives.

One-Pot Synthesis Techniques

One-pot syntheses offer significant advantages by combining multiple reaction steps into a single operation, thereby avoiding the isolation and purification of intermediates, saving time, and reducing waste. Several one-pot methods have been developed for the synthesis of quinoline derivatives. For instance, a one-pot, three-component reaction involving an aniline, an aldehyde, and an activated carbonyl compound can lead to the formation of polysubstituted quinolines.

A notable one-pot procedure for quinoline synthesis involves the reduction of o-nitroarylcarbaldehydes to the corresponding amino derivatives, followed by an in-situ Friedländer annulation with a carbonyl compound containing an α-methylene group. This approach avoids the handling of potentially unstable o-aminoaldehydes. While not specifically reported for this compound, this strategy could be adapted by using an appropriate o-nitrobenzaldehyde precursor and a carbonyl compound that would lead to the desired substitution pattern.

Green Chemistry Approaches and Environmentally Benign Syntheses

Green chemistry principles are increasingly influencing the development of synthetic methodologies. These approaches aim to reduce or eliminate the use and generation of hazardous substances.

Microwave-assisted synthesis has been shown to significantly accelerate many organic reactions, including the synthesis of quinolines. Microwave irradiation can lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. Microwave-assisted esterification of carboxylic acids is also a well-established green technique that could be applied to the synthesis of this compound from 8-quinolinecarboxylic acid.

Ultrasound-assisted synthesis is another green technique that utilizes the phenomenon of acoustic cavitation to enhance reaction rates and yields. Ultrasound has been successfully employed in the one-pot synthesis of 2-substituted quinolines in water, demonstrating its potential for environmentally friendly quinoline synthesis.

Solvent-free reactions represent a highly desirable green chemistry approach as they eliminate the environmental and economic issues associated with solvent use. The Friedländer synthesis of quinolines has been successfully carried out under solvent-free conditions using various catalysts, including tin(II) chloride dihydrate and bismuth(III) chloride. These methods offer advantages such as operational simplicity, mild reaction conditions, and high yields.

| Green Chemistry Approach | Description | Potential Application for this compound |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. | Rapid esterification of 8-quinolinecarboxylic acid; potential acceleration of cyclization reactions. |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to enhance reaction rates. | Efficient one-pot synthesis of the quinoline-8-carboxylate core. |

| Solvent-Free Synthesis | Reactions are conducted without a solvent. | Environmentally benign Friedländer synthesis of the quinoline ring. |

Nanocatalyzed Organic Reactions in Quinolinecarboxylate Synthesis

The application of nanocatalysts in organic synthesis represents a significant advancement, offering benefits such as high efficiency, reusability, and environmentally benign reaction conditions. In the synthesis of quinoline derivatives, various nanocatalysts have been employed to facilitate reactions like the Friedländer annulation, which is a key strategy for constructing the quinoline core. These catalysts provide a large surface area and unique electronic properties that enhance reaction rates and yields.

Several types of nanoparticles, including metal oxides and metal nanoparticles, have proven effective. For instance, nano-flake ZnO has been utilized as a recyclable catalyst for the regiosepecific synthesis of quinolines under solvent-free conditions. wikipedia.org Similarly, copper-based nanocatalysts are of great interest due to their unique catalytic capabilities in a range of chemical transformations. Current time information in Pasuruan, ID. Iron oxide nanoparticles, such as Fe3O4, have also been surface-modified and used to catalyze the synthesis of diverse quinoline derivatives in good yields. Current time information in Pasuruan, ID. The use of these materials often allows for milder reaction conditions and simplified product purification. wikipedia.orgCurrent time information in Pasuruan, ID.

Table 1: Examples of Nanocatalysts in Quinoline Derivative Synthesis This table is interactive. Click on the headers to sort the data.

| Catalyst | Reactants Example | Conditions | Yield | Source(s) |

|---|---|---|---|---|

| Nano-flake ZnO | 2-aminoaryl ketones + α-methylene ketones | Solvent-free, 100 °C | Good to Excellent | wikipedia.org |

| Fe3O4@urea/HITh-SO3H MNPs | 2-aminoaryl ketones + β-dicarbonyl compounds | Solvent-free, 80 °C | High | Current time information in Pasuruan, ID. |

| Copper Ferrite (CuFe2O4) NPs | 2-aminoaryl ketones + β-dicarbonyl compounds | Water, 80 °C, 5 mol% catalyst | Good | Current time information in Pasuruan, ID. |

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. libretexts.orgresearchgate.net For the synthesis of quinoline derivatives, including quinolinecarboxylates, microwave irradiation leads to rapid, uniform heating of the reaction mixture, which can dramatically reduce reaction times, increase product yields, and improve the purity of the final products. libretexts.orgajchem-a.comresearchgate.net

This technology has been successfully applied to various synthetic routes for quinolines, such as the Friedländer synthesis. Comparative studies have demonstrated the superiority of MAOS; for example, a microwave-assisted Friedländer reaction yielded an average of 72% for a library of quinolines, whereas conventional oil-bath heating only produced an average yield of 34%. google.com The synthesis of ethyl-quinolon-4-one-3-carboxylates, a related class of compounds, showcases the drastic reduction in reaction time from several hours under reflux to just a few minutes with microwave heating. nih.gov This efficiency is also evident in the synthesis of complex derivatives, where pyrimido[4,5-b]quinolines were synthesized in high yields through microwave-assisted intramolecular cyclization.

Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Quinoline Derivatives This table is interactive. Click on the headers to sort the data.

| Reaction/Product | Conventional Method | Microwave Method | Improvement Noted | Source(s) |

|---|---|---|---|---|

| Friedländer Synthesis (8-hydroxyquinolines) | 34% Yield | 72% Yield | Significant yield increase | google.com |

| Ethyl (quinolin-8-yloxy)acetate derivatives | Several hours | 5-10 minutes | Drastic reduction in reaction time, higher yields | ajchem-a.comresearchgate.netwikipedia.org |

| Ethyl-quinolon-4-one-3-carboxylates | Many hours at reflux | 2-5 minutes | Major time reduction and very good yields | nih.gov |

Derivatization Strategies of the Quinoline Core

Halogenation and Nitration Reactions

Halogenation and nitration are fundamental electrophilic aromatic substitution reactions used to functionalize the quinoline core, providing key intermediates for further derivatization.

Halogenation: The introduction of halogen atoms onto the quinoline ring can be achieved with high regioselectivity. A metal-free protocol has been developed for the C5–H halogenation of 8-substituted quinoline derivatives. This method employs inexpensive and atom-economical trihaloisocyanuric acid as the halogen source and proceeds at room temperature, offering good to excellent yields of the exclusively C5-halogenated product. researchgate.net This approach is notable for its operational simplicity and high functional group tolerance. researchgate.net Additionally, polychlorinated derivatives such as ethyl 3,7-dichloroquinoline-8-carboxylate can be prepared through multi-step sequences involving chlorination steps. researchgate.net

Nitration: Nitration introduces a nitro group (-NO2) onto the quinoline ring, which can serve as a precursor for an amino group or act as an electron-withdrawing group. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. The position of nitration is directed by the existing substituents and the electronic properties of the quinoline ring system. While specific studies on this compound are not detailed, general methods, such as using nitrating agents like ethyl nitrate or carrying out the reaction on solid supports like silica gel, are common in organic synthesis for aromatic compounds. wikipedia.orgorganic-chemistry.org

Nucleophilic Substitution Reactions

Nucleophilic substitution is a versatile strategy for modifying the quinoline core, particularly when a suitable leaving group, such as a halogen, is present. This reaction involves the replacement of the leaving group by a nucleophile, enabling the introduction of a wide array of functional groups. nih.gov

A prominent application of this reaction is the synthesis of piperazinyl-quinoline derivatives, which are of significant interest in medicinal chemistry. For instance, 1-alkyl-6-fluoro-7-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid alkyl esters are prepared by reacting a 7-chloro-quinoline derivative with piperazine. The chlorine atom at the C-7 position acts as the leaving group and is displaced by the nitrogen nucleophile of the piperazine ring. This transformation is a key step in the synthesis of many quinolone antibacterials. The reaction can be applied to various halogenated quinoline carboxylates to introduce amines, alkoxides, and thiolates, thereby creating diverse molecular scaffolds.

Alkylation and Arylation Processes

Modern catalytic methods have enabled the direct formation of carbon-carbon bonds on the quinoline nucleus through alkylation and arylation, significantly expanding the synthetic possibilities.

Alkylation: C-H alkylation allows for the introduction of alkyl groups without prior functionalization of the quinoline ring. An iron-catalyzed, peroxide-mediated cross-dehydrogenative coupling has been developed for the site-selective alkylation of the quinoline nucleus at the C5 position in 8-amidoquinoline systems. google.com This reaction proceeds via a proposed radical mechanism and tolerates various substituted amides, affording the C5-alkylation products in good yields. google.com

Arylation: Palladium-catalyzed cross-coupling reactions are powerful tools for arylation. The Suzuki-Miyaura coupling, for example, allows for the reaction of a halo-quinoline derivative with an arylboronic acid to form a biaryl system. researchgate.net This reaction is highly valued for its mild conditions and tolerance of numerous functional groups. To apply this to this compound, a bromo- or iodo-substituted version would be used as the electrophilic partner.

Introduction of Complex Moieties (e.g., Piperazine, Pyrimidine Rings)

The incorporation of complex heterocyclic moieties, such as piperazine and pyrimidine rings, onto the quinolinecarboxylate framework is a common strategy for developing compounds with specific biological activities.

Piperazine Introduction: As discussed under nucleophilic substitution, the piperazine ring is typically introduced by reacting a halogenated quinoline derivative with piperazine or a substituted piperazine. For example, a 7-chloroquinoline-3-carboxylate ester can undergo substitution with piperazine to yield the corresponding 7-(piperazin-1-yl) derivative. This reaction is a cornerstone in the synthesis of many pharmaceutical compounds.

Pyrimidine Introduction: Pyrimidine rings can be appended to the quinoline core through coupling reactions. In one synthetic pathway, ethyl 2-aminophenylquinoline-4-carboxylate scaffolds are coupled with 4-aryl-2-chloropyrimidines under microwave irradiation. In this case, the amino group on the quinoline derivative acts as a nucleophile, displacing the chlorine on the pyrimidine ring to form a new C-N bond, thereby linking the two heterocyclic systems.

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a powerful tool for providing detailed information about the atomic connectivity and chemical environment of nuclei within a molecule.

While specific experimental spectra for Ethyl 8-quinolinecarboxylate are not widely published, the expected ¹H and ¹³C NMR chemical shifts can be reliably predicted based on the analysis of the quinoline (B57606) moiety and standard values for an ethyl ester group.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring and the aliphatic protons of the ethyl group. The quinoline ring has six aromatic protons, which would typically appear in the downfield region (δ 7.0–9.0 ppm) due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling patterns (doublets, triplets, double doublets) would depend on their position on the ring and their coupling with adjacent protons. The ethyl group would present a characteristic quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, resulting from spin-spin coupling with each other.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon environments in the molecule. jwpharmlab.com Quinoline itself has distinct signals for its nine carbon atoms, and these are modified by the presence of the ethyl carboxylate substituent. The spectrum would show signals for the nine carbons of the quinoline ring, typically in the range of δ 120–150 ppm. The carbonyl carbon (C=O) of the ester group is highly deshielded and would appear significantly downfield, generally between δ 160–175 ppm. jwpharmlab.com The methylene carbon (-O-CH₂) of the ethyl group would be found around δ 60–70 ppm, while the terminal methyl carbon (-CH₃) would be the most upfield, typically around δ 10–20 ppm. jwpharmlab.com

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Quinoline Aromatic H | 7.0 - 9.0 | m (multiplet) |

| -O-CH₂- | ~4.4 | q (quartet) |

| -CH₃ | ~1.4 | t (triplet) |

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 160 - 175 |

| Quinoline Aromatic C | 120 - 150 |

| -O-CH₂- | 60 - 70 |

| -CH₃ | 10 - 20 |

The conformation of this compound, particularly the orientation of the ester group relative to the quinoline ring, can be influenced by steric and electronic factors. NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy are instrumental in determining the spatial proximity of protons and thus deducing the preferred conformation in solution.

Studies on related 8-substituted quinoline diesters have investigated how these molecules interact in solution. Research has shown that concentration-dependent chemical shifts in the ¹H NMR spectra of these compounds are indicative of intermolecular π-π stacking interactions. For 8-substituted quinoline monoesters like this compound, similar studies would reveal whether the molecules favor stacking in an anti-parallel conformation, a behavior influenced by dipole-dipole and π-π interactions between the quinoline rings. The steric hindrance created by the ethyl ester group at the 8-position would be a key factor in determining the geometry and strength of these intermolecular associations.

The choice of solvent can significantly influence NMR spectra by altering the chemical environment of the nuclei. Solvents can affect chemical shifts through various mechanisms, including magnetic anisotropy, van der Waals interactions, and specific solute-solvent interactions like hydrogen bonding.

For this compound, changing the solvent from a non-polar one (like CCl₄ or CDCl₃) to a polar aprotic (like DMSO-d₆) or polar protic one (like CD₃OD) would be expected to cause shifts in the resonance frequencies of the quinoline and ester protons. The aromatic protons of the quinoline ring are particularly sensitive to solvent-induced aromatic effects. Furthermore, the polarity of the solvent can influence the intermolecular π-π stacking observed in quinoline derivatives, which in turn would alter the concentration-dependent chemical shifts.

Vibrational Spectroscopy Studies (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR and Raman spectra of this compound would be dominated by vibrations characteristic of the quinoline ring system and the ethyl ester functional group.

Quinoline Ring Vibrations : The aromatic quinoline structure would give rise to several characteristic bands. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. C=C and C=N stretching vibrations within the heterocyclic ring system typically result in a series of sharp bands in the 1600–1450 cm⁻¹ region.

Ethyl Ester Vibrations : The most prominent feature for the ester group is the strong carbonyl (C=O) stretching absorption. As an aromatic ester, this band is expected in the range of 1730–1715 cm⁻¹. Strong bands corresponding to the C-O stretching vibrations of the ester group would be visible in the 1300–1000 cm⁻¹ region. Aliphatic C-H stretching from the ethyl group would be observed in the 3000–2850 cm⁻¹ range.

Raman spectroscopy would provide complementary information. The aromatic ring breathing modes of the quinoline moiety often produce strong and characteristic signals in the Raman spectrum, which are useful for fingerprinting the molecule.

Interactive Table: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| C=O (Ester) | Stretch | 1730 - 1715 |

| Aromatic C=C, C=N | Stretch | 1600 - 1450 |

| C-O (Ester) | Stretch | 1300 - 1000 |

Solvent polarity can perturb the vibrational frequencies of a solute, a phenomenon known as solvatochromism. The effect is particularly noticeable for polar functional groups like carbonyls.

For this compound, the C=O stretching frequency is expected to be sensitive to the solvent environment. In polar solvents, the carbonyl group can interact with solvent dipoles, leading to a slight weakening of the C=O bond and a shift of its stretching frequency to a lower wavenumber (a red shift). In protic solvents capable of hydrogen bonding, this effect can be more pronounced. Studies on other aromatic molecules have demonstrated that the vibrational Stark effect can quantitatively describe frequency shifts in aprotic solvents, where the change in the solvent's reaction field perturbs the vibrational frequency. Similar principles would apply to the ester group in this compound, making vibrational spectroscopy a useful tool for probing solvent-solute interactions.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₁₂H₁₁NO₂), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of aromatic esters under electron ionization typically follows predictable pathways. libretexts.org The most common fragmentation involves the cleavage of the bond between the acyl group and the oxygen of the ethoxy group. libretexts.orgpharmacy180.com

Key Predicted Fragmentation Pathways:

Loss of an Ethoxy Radical: The primary fragmentation is expected to be the loss of the ethoxy radical (•OCH₂CH₃), resulting in a highly stable acylium cation. This would produce a significant peak at M-45.

Loss of an Ethyl Radical: Another possible fragmentation is the cleavage of the C-O bond to lose an ethyl radical (•CH₂CH₃), leading to a fragment at M-29. chemguide.co.ukyoutube.com

Aromatic Ring Fragmentation: The quinoline ring itself is a stable aromatic system and would likely remain intact, contributing to the base peak or other prominent peaks. libretexts.org

The analysis of these fragment ions allows for the confirmation of the compound's structure, distinguishing it from its isomers.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| Fragment Type | Lost Neutral/Radical | Mass of Lost Fragment (Da) | Predicted m/z of Detected Ion |

| Molecular Ion | - | 0 | 201.08 |

| Acylium Ion | •OCH₂CH₃ | 45 | 156.05 |

| Fragment Ion | •CH₂CH₃ | 29 | 172.07 |

| Quinoline Cation | •COOCH₂CH₃ | 73 | 128.06 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal. While the specific crystal structure for this compound is not available in the cited literature, the crystallographic data for the closely related compound, ethyl 3,7-dichloroquinoline-8-carboxylate , offers a strong comparative model. nih.govresearchgate.net

Interactive Data Table: Crystallographic Data for Ethyl 3,7-dichloroquinoline-8-carboxylate nih.gov

| Parameter | Value |

| Chemical Formula | C₁₂H₉Cl₂NO₂ |

| Molecular Weight | 270.10 |

| Crystal System | Tetragonal |

| a (Å) | 25.4806 (3) |

| c (Å) | 7.3497 (2) |

| Volume (ų) | 4771.87 (15) |

| Z (Molecules per unit cell) | 16 |

| Intermolecular Interactions | π–π stacking, C—H⋯N hydrogen bonds |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the electronic transitions of the quinoline chromophore.

The quinoline ring system, being an aromatic heterocycle, exhibits characteristic π → π* transitions. These transitions typically result in strong absorption bands in the UV region. The exact wavelength of maximum absorbance (λmax) can be influenced by the solvent polarity and the nature of substituents on the ring. researchgate.net The ethyl carboxylate group attached to the ring acts as a substituent that can cause a shift in the absorption bands (either a bathochromic/red shift to longer wavelengths or a hypsochromic/blue shift to shorter wavelengths) compared to unsubstituted quinoline.

For example, studies on other quinolinone derivatives show that solvent polarity can significantly impact the position of absorption peaks; a shift from ethanol to water can move λmax values. researchgate.net It is anticipated that this compound would display multiple absorption bands characteristic of its extended π-conjugated system.

Interactive Data Table: Expected UV-Vis Absorption Properties

| Chromophore | Type of Transition | Expected Absorption Region (nm) | Notes |

| Quinoline Ring | π → π | 250-350 | Strong intensity bands, characteristic of aromatic systems. |

| Carbonyl (C=O) | n → π | >300 | Weaker intensity band, may be obscured by stronger π → π* transitions. |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to predict various molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics, providing a theoretical framework to understand the behavior of molecules like Ethyl 8-quinolinecarboxylate. nih.govscispace.com

The first step in most quantum chemical calculations is geometry optimization, which seeks to find the minimum energy conformation of a molecule. For quinoline (B57606) derivatives, DFT methods, such as B3LYP combined with basis sets like 6-311++G(d,p), are commonly used to determine optimized bond lengths, bond angles, and dihedral angles in the ground state. nih.govresearchgate.net Theoretical calculations on related quinoline structures suggest that this compound likely possesses a non-planar structure with C1 point group symmetry. nih.gov The electronic structure, which dictates the molecule's properties and reactivity, is also elucidated through these calculations. By analyzing parameters derived from the electronic structure, such as dipole moment and molecular polarizability, researchers can predict pharmacological properties like binding affinity and bioavailability. nih.gov

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Structures. Note: These are representative values based on similar functional groups and may not reflect exact experimental data.

| Parameter | Typical Bond Length (Å) | Parameter | Typical Bond Angle (°) |

|---|---|---|---|

| C=O (ester) | 1.21 | O=C-O (ester) | 124 |

| C-O (ester) | 1.39 | C-O-C (ester) | 116 |

| C-C (aromatic) | 1.39 - 1.42 | C-N-C (ring) | 117 |

| C-N (aromatic) | 1.33 - 1.38 | C-C-H (aromatic) | 120 |

| C-H (aromatic) | 1.08 | H-C-H (ethyl) | 109.5 |

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. researchgate.net DFT calculations are used to compute the harmonic vibrational frequencies of the optimized molecular structure. asianpubs.orgresearchgate.net For complex molecules, the assignment of vibrational modes can be aided by normal coordinate analysis (NCA) and potential energy distribution (PED) calculations. nih.govresearchgate.net Due to the approximations inherent in the calculations, computed frequencies are often scaled using established factors to improve agreement with experimental data. uh.edu The vibrational spectrum of this compound is expected to show characteristic bands for the quinoline ring (C-C, C-N, and C-H stretching and bending modes) and the ethyl carboxylate substituent (C=O stretching, C-O stretching, and CH2/CH3 vibrations). researchgate.netresearchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Quinoline Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | Ethyl Group | 2850 - 2980 |

| C=O Stretch | Ester Carbonyl | 1715 - 1740 |

| C=C/C=N Ring Stretch | Quinoline Ring | 1450 - 1620 |

| C-O Stretch | Ester | 1100 - 1300 |

| C-H Bending (out-of-plane) | Quinoline Ring | 750 - 900 |

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. nih.gov Computational models, such as the Polarized Continuum Model (PCM), are used to simulate the effects of different solvents on molecular structure, stability, and electronic properties. researchgate.net Studies on related quinoline carboxylic acids have shown that properties such as binding energies can change considerably when moving from the gas phase to a solution. nih.gov In polar solvents, the binding energy of a complex is often lower than in non-polar solvents or the gas phase. nih.gov For this compound, it is expected that increasing solvent polarity would stabilize more polar tautomers or conformers and could induce shifts in its spectroscopic absorption maxima.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding the chemical reactivity and electronic properties of a molecule. scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap suggests that charge transfer is more likely to occur within the molecule. scirp.orgmaterialsciencejournal.org For quinoline, the HOMO-LUMO gap has been calculated at approximately 4.83 eV. scirp.org From the HOMO and LUMO energies, global reactivity descriptors such as chemical potential (μ), hardness (η), and softness (σ) can be calculated to further quantify the molecule's reactivity. materialsciencejournal.org

Atomic charge distribution is another key property that influences molecular interactions. Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to calculate the partial charges on each atom. researchgate.netresearchgate.net NBO analysis is often considered more robust as it is less dependent on the basis set used in the calculation. stackexchange.com This analysis also provides insights into intramolecular charge transfer and hyperconjugative interactions by examining the stabilization energies between donor and acceptor orbitals. ijnc.ir

Table 3: Key Electronic Properties and Global Reactivity Descriptors.

| Property | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Correlates with electron-donating ability (ionization potential) |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Correlates with electron-accepting ability (electron affinity) |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Related to electronegativity; indicates electron escaping tendency |

| Electrophilicity Index (ω) | μ² / 2η | Measures the energy stabilization when the system acquires additional electronic charge |

Molecular Docking and Virtual Screening for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govresearchgate.net It is a cornerstone of structure-based drug design, used extensively in virtual screening to identify potential drug candidates from large compound libraries. nih.govmdpi.commdpi.com The quinoline scaffold is a common feature in molecules designed to interact with various biological targets.

Virtual screening campaigns involving quinoline carboxylate derivatives have been successful in identifying potential inhibitors for various enzymes. For instance, a library of ethyl pyrimidine-quinolinecarboxylate derivatives was screened against human lactate (B86563) dehydrogenase A (hLDHA), a target in cancer metabolism. researchgate.net Similarly, a fragment-based virtual screening identified a quinoline-5,8-dicarboxylic acid derivative as a selective inhibitor of JMJD3, an enzyme implicated in cancer and inflammation. nih.gov These studies typically involve docking the compounds into the active site of the target protein (defined by its PDB structure) and ranking them based on a scoring function, which estimates the binding affinity (often in kcal/mol). The analysis of the resulting poses reveals key molecular interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the active site. mdpi.com

Table 4: Potential Biological Targets for Quinoline-based Compounds Identified via Molecular Docking.

| Target Class | Specific Example | Therapeutic Area | Key Interacting Residues (Examples) |

|---|---|---|---|

| Kinases | Pim-1 Kinase | Oncology | Lys67, Asp186 nih.gov |

| Dehydrogenases | Lactate Dehydrogenase A (LDHA) | Oncology, Metabolism | Arg105, His192 |

| Demethylases | Jumonji Domain-containing Protein 3 (JMJD3) | Oncology, Inflammation | K1381, T1387, N1400 nih.gov |

| Carbonic Anhydrases | hCA I, II, IV | Various | Zinc ion in active site |

Structure-Activity Relationship (SAR) Modeling and Prediction

Structure-Activity Relationship (SAR) studies aim to identify the key chemical features of a molecule that are responsible for its biological activity. researchgate.net For quinoline derivatives, SAR analyses have provided valuable insights for designing more potent and selective compounds. nih.govnih.govresearchgate.net Modifications at various positions of the quinoline ring can dramatically alter the compound's activity. For example, in a series of 8-substituted quinoline-2-carboxamides designed as carbonic anhydrase inhibitors, the nature of the substituent at the 8-position significantly influenced the inhibitory potency against different isoforms. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating mathematical equations that correlate molecular descriptors (numerical representations of chemical structure) with biological activity. researchgate.net For large datasets of quinoline derivatives, 2D- and 3D-QSAR models like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) have been developed to predict the activity of new compounds and guide their design. nih.govnih.gov These models, once validated, can significantly reduce the time and cost associated with synthesizing and testing new potential drugs. nih.gov

Coordination Chemistry and Ligand Properties of Quinolinecarboxylates

Quinolinecarboxylates as Ligands in Metal Complexation

Quinolinecarboxylates are organic molecules containing both a quinoline (B57606) ring system and a carboxylate group. This combination of a nitrogen-containing heterocycle and a carboxylate functional group makes them excellent candidates for forming stable complexes with a wide variety of metal ions. nih.gov The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group can act as electron-pair donors, or Lewis bases, binding to a central metal ion, which acts as a Lewis acid. purdue.edu This ability to bind to a metal ion at multiple points classifies them as chelating ligands. nih.gov

The coordination can occur in several modes. Carboxylate ligands are known to be highly versatile, capable of binding to metal cations in various ways, including monodentate (binding through one oxygen atom), bidentate-chelate (binding through both oxygen atoms to the same metal), and bridging modes where the carboxylate group links two or more metal centers. wikipedia.orgresearchgate.net Specifically, in the context of quinolinecarboxylates, the ligand often acts as a bidentate N,O-donor, utilizing the quinoline nitrogen and one of the carboxylate oxygens to form a stable chelate ring with the metal ion. nih.gov

For instance, derivatives like 3,7-dichloroquinoline-8-carboxylic acid have been shown to form complexes with cobalt(II) and nickel(II), demonstrating this chelation. nih.gov In more complex structures, such as those involving quinoline-2,4-dicarboxylate and lanthanide ions, the ligand can behave as a bridging or bridging-chelating building block, connecting two to five metal centers through various coordination modes of its carboxylate groups. nih.gov The stability and structure of these complexes are fundamental to their properties and applications.

Table 1: Common Coordination Modes of Carboxylate Ligands

| Coordination Mode | Description | Representation |

| κ¹- (Monodentate) | The carboxylate binds to the metal center through only one of its oxygen atoms. | M-O-C-R |

| κ²- (Bidentate/Chelate) | Both oxygen atoms of the carboxylate group bind to the same metal center, forming a ring. | M<-(O)₂-C-R |

| Bridging | The carboxylate group links two different metal centers. | M-O-C(R)-O-M' |

Formation of Supramolecular Structures and Aggregates

The structure of metal complexes containing quinolinecarboxylate ligands often extends beyond the individual molecule into larger, highly organized assemblies known as supramolecular structures. These architectures are formed and stabilized by a network of non-covalent interactions, such as hydrogen bonds, π–π stacking, C–H···π, and C-H···O interactions. acs.orgnih.gov

Quinoline derivatives are particularly adept at forming these structures due to the aromatic nature of the quinoline ring system, which facilitates π–π stacking interactions. acs.org For example, the crystal structure of Ethyl 3,7-dichloroquinoline-8-carboxylate, a related compound, is stabilized by aromatic π–π stacking between the benzene (B151609) and pyridine (B92270) rings of adjacent molecules. nih.gov

In more complex systems, such as those with 2-substituted 8-hydroxyquinoline (B1678124) ligands, these weak interactions can direct the assembly of molecules into intricate architectures like helices, 3D frameworks, and coordination networks. acs.org For example, metal complexes with these ligands have been shown to form one-dimensional chains that are then interlinked by hydrogen bonds to create three-dimensional supramolecular networks. researchgate.net The specific nature of the substituents on the quinoline ring and the choice of the metal ion can be used to tune these interactions and control the final supramolecular architecture. acs.org These organized structures are crucial as they can influence the material's bulk properties, including its photophysical and analytical capabilities.

Table 2: Non-Covalent Interactions in Quinoline-Based Supramolecular Assemblies

| Interaction Type | Description | Role in Structure Formation |

| π–π Stacking | Attractive interaction between the electron clouds of aromatic rings. | Stabilizes crystal packing and directs the alignment of quinoline rings. nih.gov |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like O or N) and another nearby electronegative atom. | Links individual complex units into extended chains, sheets, or 3D networks. researchgate.netmdpi.com |

| C–H···π Interactions | A weak interaction between a C-H bond and the π-system of an aromatic ring. | Contributes to the overall stability and specific geometry of the supramolecular assembly. acs.org |

| C–H···O/Cl Interactions | Weak hydrogen bonds involving C-H as the donor and oxygen or chlorine as the acceptor. | Assists in the construction and stabilization of 3D supramolecular networks. acs.orgnih.gov |

Applications in Analytical Chemistry and Metal Ion Detection

The strong chelating ability of quinoline derivatives and the unique properties of their metal complexes make them highly suitable for applications in analytical chemistry, particularly for the detection of metal ions. nih.gov The principle behind this application is that the coordination of a specific metal ion to the quinolinecarboxylate ligand can induce a measurable change in the system's physical or chemical properties, most notably its luminescence. nih.gov

Metal-Organic Frameworks (MOFs) constructed from 8-hydroxyquinolinate-based ligands have been developed as highly sensitive and selective chemical sensors. nih.gov For instance, a zinc-based MOF has demonstrated the ability to detect Fe³⁺ ions in water with high sensitivity. The luminescence of the MOF is significantly quenched upon exposure to Fe³⁺, allowing for its quantitative detection even in the presence of other potentially interfering metal cations. nih.gov

Similarly, other quinoline derivatives have been incorporated into fluorescent sensors for detecting heavy metal ions like mercury and copper. nih.gov The binding of the target metal ion to the quinoline-based sensor modulates its fluorescence output (either "turning it off" or "turning it on"), providing a clear signal for detection. The color changes observed when certain phenylazoquinolin-8-ol dyes form complexes with metal ions also suggest their potential use as colorimetric chemosensors. walisongo.ac.id

Photophysical Properties of Metal Complexes

Metal complexes derived from quinolinecarboxylates and related ligands often exhibit interesting photophysical properties, including strong light absorption and luminescence. nih.gov These properties are highly tunable and depend on several factors: the nature of the metal ion, the specific structure of the quinolinecarboxylate ligand, and the surrounding environment (e.g., solvent polarity). nih.govresearchgate.net

The absorption of light by these complexes typically involves electronic transitions within the ligand, often described as π–π* transitions centered on the quinoline ring. nih.gov Following absorption of energy, the complex can relax to the ground state by emitting light (photoluminescence). The color of the emitted light and the efficiency of this process (quantum yield) can be modified by changing the metal center or by adding electron-donating or electron-withdrawing substituents to the quinoline ligand. nih.govresearchgate.net

For example, dimeric indium complexes with quinolinol-based ligands exhibit absorption bands in the 380 to 406 nm range. nih.gov Their emission spectra show a shift to longer wavelengths (a redshift) as the electron-donating ability of substituents on the quinoline ring increases. nih.gov Similarly, lanthanide complexes with quinoline-2,4-dicarboxylate show characteristic luminescence, with europium complexes emitting in the visible region and neodymium and erbium complexes emitting in the near-infrared range. nih.gov The study of these photophysical properties is crucial for the development of new materials for applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent sensors. bohrium.com

Table 3: Photophysical Data for Selected Quinoline-Based Metal Complexes

| Complex Type | Metal Ion | Absorption Max (λ_abs) | Emission Max (λ_em) | Quantum Yield (Φ_PL) | Reference |

| Dimeric Indium Quinolinates | In | 380 - 406 nm | Varies with substituent | Up to 36.2% (in film) | nih.gov |

| Lanthanide Quinoline-dicarboxylates | Eu, Nd, Er | Not specified | Visible (Eu), NIR (Nd, Er) | Not specified | nih.gov |

| 8-hydroxyquinoline Complexes | Be, Zn, Cd, Al, Ga, In | Not specified | 520 - 590 nm | 0.001 - 0.010 | researchgate.net |

Medicinal Chemistry and Drug Discovery Applications

Lead Compound Identification and Optimization

The identification of a lead compound is a critical first step in the drug discovery pipeline. A lead compound is a chemical structure that has pharmacological or biological activity and can be used as a starting point for chemical modifications to improve potency, selectivity, and pharmacokinetic parameters. Ethyl quinolinecarboxylate derivatives have emerged as promising lead compounds in the search for new therapeutic agents.

One notable example involves the design of novel ethyl pyrimidine-quinolinecarboxylate derivatives as inhibitors of human lactate (B86563) dehydrogenase A (hLDHA), an enzyme of significant interest in the treatment of cancer and other diseases. mdpi.com Through virtual docking screening, a family of these derivatives was identified as potential hLDHA inhibitors. The ethyl 2-aminophenylquinoline-4-carboxylate scaffold, a derivative of ethyl quinolinecarboxylate, was a key component in the synthesis of these potential inhibitors. mdpi.comresearchgate.net

The optimization of these lead compounds involved synthesizing a series of derivatives to enhance their inhibitory activity. This process led to the identification of several compounds with IC50 values in the low micromolar range, with some even approaching the 1 µM mark. mdpi.comresearchgate.net This demonstrates the successful use of the ethyl quinolinecarboxylate scaffold as a starting point for lead optimization.

The following table summarizes the key steps in the identification and optimization of these ethyl pyrimidine-quinolinecarboxylate derivatives:

| Stage | Action | Key Finding |

| Lead Identification | Virtual docking screening | Identified ethyl pyrimidine-quinolinecarboxylate derivatives as potential hLDHA inhibitors. mdpi.com |

| Synthesis | Convergent synthesis pathway | Prepared ethyl 2-aminophenylquinoline-4-carboxylate scaffolds. mdpi.com |

| Optimization | Coupling with 4-aryl-2-chloropyrimidines | Generated a library of derivatives with varying substituents. mdpi.comresearchgate.net |

| Evaluation | hLDHA inhibition assays | Confirmed inhibitory activity and identified compounds with IC50 values < 5 µM. mdpi.com |

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological activity. nih.gov By systematically modifying a lead compound and evaluating the biological activity of the resulting analogs, researchers can identify the key chemical features responsible for its therapeutic effects.

For the ethyl pyrimidine-quinolinecarboxylate derivatives identified as hLDHA inhibitors, preliminary SAR studies revealed important structural requirements for potency. mdpi.com A key finding was that derivatives with a "U-shaped" spatial arrangement, where the 2-aminophenyl group links the quinoline (B57606) and pyrimidine scaffolds, exhibited lower IC50 values, indicating higher potency. mdpi.comresearchgate.net

Further SAR analysis showed that the nature of the substituent on the pyrimidine ring also significantly influenced activity. For instance, among the U-shaped esters, those incorporating a naphth-2-yl group demonstrated the most potent inhibitory activity. mdpi.com In contrast, derivatives that did not adopt this U-shaped conformation were found to be less active. mdpi.com

The SAR of other quinoline derivatives, such as 8-hydroxyquinoline-derived Mannich bases, also provides valuable information. Studies on these compounds have shown that substitutions at various positions on the quinoline ring can dramatically alter their anticancer activity. For example, introducing electron-withdrawing substituents at the 5-position of the quinoline ring was found to enhance anticancer effects. nih.gov Such findings from related quinoline scaffolds can help guide the design of more potent ethyl 8-quinolinecarboxylate derivatives.

The table below outlines some of the key SAR findings for quinoline-based compounds:

| Compound Series | Structural Feature | Impact on Biological Activity |

| Ethyl pyrimidine-quinolinecarboxylates | "U-shaped" conformation | Increased hLDHA inhibitory potency. mdpi.comresearchgate.net |

| Ethyl pyrimidine-quinolinecarboxylates | Naphth-2-yl group substituent | Enhanced hLDHA inhibition. mdpi.com |

| 8-Hydroxyquinoline-derived Mannich bases | Electron-withdrawing group at R5 | Improved anticancer activity. nih.gov |

| 8-Hydroxyquinoline-derived Mannich bases | Aromatic moiety at methylene carbon | Decreased toxicity and selectivity. nih.gov |

Design of Novel Therapeutic Agents Addressing Resistance Mechanisms

The emergence of drug resistance is a major challenge in the treatment of cancer and infectious diseases, necessitating the development of new therapeutic agents that can overcome these resistance mechanisms. nih.govnih.gov The quinoline core, due to its diverse biological activities, is considered a "privileged structural motif" in the design of such agents. nih.gov

Quinoline derivatives have shown potential in combating drug-resistant cancers. nih.gov Their mechanism of action can involve targeting various cellular pathways that are crucial for the survival of cancer cells. The development of quinoline-based compounds that are not susceptible to existing resistance mechanisms is an active area of research. nih.gov By creating hybrid molecules that combine the quinoline scaffold with other pharmacologically active moieties, it is possible to design drugs with dual modes of action, which can be more effective against resistant cells. frontiersin.org

In the context of antimicrobial resistance, quinoline derivatives are also being explored for the development of new antibacterial agents. nih.govnih.gov Researchers are designing and synthesizing novel quinoline derivatives to target bacterial strains that have developed resistance to current antibiotics, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov The versatility of the quinoline scaffold allows for modifications that can lead to compounds with potent activity against these challenging pathogens. nih.gov

The strategies for designing quinoline-based agents to address resistance are summarized below:

| Therapeutic Area | Design Strategy | Rationale |

| Anticancer | Synthesis of quinoline-based hybrids. frontiersin.org | To achieve dual modes of action and overcome resistance. frontiersin.org |

| Anticancer | Modification of the quinoline scaffold. nih.gov | To develop compounds with novel mechanisms of action. nih.gov |

| Antimicrobial | Derivatization of the quinoline nucleus. nih.gov | To create agents effective against resistant bacterial strains. nih.gov |

| Antimicrobial | Exploration of novel quinoline derivatives. nih.gov | To identify new classes of antibiotics. nih.gov |

Development of Quinoline-based Chemosensors

Chemosensors are molecules that can detect and signal the presence of specific chemical species, such as metal ions. Quinoline and its derivatives, including those derived from this compound, are excellent candidates for the development of fluorescent chemosensors due to their inherent photophysical properties. asianpubs.orgcore.ac.uk

Derivatives of 8-quinolinecarboxylic acid, the precursor to this compound, have been successfully used to synthesize new ligands for the detection of metal ions. asianpubs.org For example, new quinoline-based ligands have been synthesized that act as selective "turn-off" fluorescent chemosensors for copper ions (Cu2+). asianpubs.orgasianpubs.org These sensors demonstrate sensitive detection of Cu2+ in various water samples at the nanomolar scale. asianpubs.org

The design of these chemosensors often involves modifying the quinoline ring to fine-tune their selectivity and sensitivity. For instance, 8-hydroxyquinoline (B1678124) benzoates have been developed as a new class of fluorescent chemosensors for transition metal ions like mercury (Hg2+) and copper (Cu2+). core.ac.uk These sensors exhibit a significant enhancement of fluorescence upon binding to the metal ion. core.ac.uk

The introduction of different functional groups onto the quinoline scaffold can also influence the sensor's properties. For example, 8-amidoquinoline derivatives have been developed as fluorescent probes for zinc ions (Zn2+), with modifications aimed at improving water solubility and cell permeability for biological applications. semanticscholar.org

The following table highlights some examples of quinoline-based chemosensors and their target analytes:

| Chemosensor Type | Target Analyte | Sensing Mechanism |

| 8-Quinolinecarboxylic acid derivatives | Cu2+ | Fluorescence turn-off. asianpubs.orgasianpubs.org |

| 8-Hydroxyquinoline benzoates | Hg2+, Cu2+ | Fluorescence enhancement. core.ac.uk |

| 8-Amidoquinoline derivatives | Zn2+ | Fluorescence enhancement. semanticscholar.org |

| Schiff base quinoline derivatives | Pb2+ | Fluorescent-colorimetric "on-off" detection. nih.gov |

Future Research Directions and Translational Perspectives

Exploration of Novel Quinolinecarboxylate Derivatives

The exploration of novel quinolinecarboxylate derivatives is a burgeoning area of research, with scientists continuously seeking to enhance the therapeutic efficacy and specificity of these compounds. A significant focus lies in the synthesis of new molecules with improved biological activities.

Recent studies have demonstrated the successful synthesis of a variety of novel quinoline-2-carboxylic acid derivatives, including Mannich bases, Schiff bases, and other heterocyclic compounds. kfupm.edu.sa These synthetic efforts have yielded compounds with significant antimicrobial properties. For instance, certain newly synthesized Schiff base derivatives have shown strong inhibitory activity against Staphylococcus aureus and Escherichia coli, comparable to the antibiotic amoxicillin. kfupm.edu.sa

Another promising avenue of exploration is the synthesis of 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. researchgate.net These compounds have been screened for their antimicrobial activities, with some exhibiting potent in vitro activity against Gram-negative microorganisms and Staphylococcus aureus. researchgate.net The development of quinoline-4-carboxamide derivatives has also gained traction, particularly in the search for new antimalarial agents. tandfonline.combiointerfaceresearch.com These derivatives are often generated through coupling reactions between quinoline-4-carboxylic acid and various amines. biointerfaceresearch.com

The versatility of the quinoline (B57606) scaffold allows for the introduction of various functional groups, leading to a wide array of derivatives with diverse biological activities. nih.govresearchgate.net Research has shown that even minor structural modifications can significantly impact the pharmacological profile of these compounds. mdpi.com

| Derivative Type | Starting Material | Key Synthetic Step | Observed Biological Activity | Reference |

|---|---|---|---|---|

| Mannich bases, Schiff bases | Quinoline-2-carboxylic acid | Reaction with thionyl chloride and various amines | Antimicrobial activity against S. aureus and E. coli | kfupm.edu.sa |

| 1-Alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids | Not specified | Not specified | Antimicrobial activity against Gram-negative bacteria and S. aureus | researchgate.net |

| Quinoline-4-carboxamide derivatives | Quinoline-4-carboxylic acid | Coupling with various amines | Antimalarial activity | tandfonline.combiointerfaceresearch.com |

Advanced Preclinical Studies and in vivo Efficacy Assessments

The translation of promising in vitro findings into effective clinical therapies necessitates rigorous preclinical studies and in vivo efficacy assessments. For quinolinecarboxylate derivatives, these studies are crucial to determine their pharmacokinetic profiles, safety, and therapeutic efficacy in living organisms.

In the context of antimalarial drug discovery, a series of quinoline-4-carboxamides, identified from a phenotypic screen against Plasmodium falciparum, have undergone optimization to improve their drug metabolism and pharmacokinetic (DMPK) properties. tandfonline.com While initial hits showed moderate potency, they suffered from poor microsomal stability. mdpi.com Optimization efforts led to lead molecules with low nanomolar in vitro potency and improved pharmacokinetic profiles. tandfonline.com Several of these compounds demonstrated excellent oral efficacy in a P. berghei malaria mouse model, with ED90 values below 1 mg/kg when administered orally for four days. tandfonline.com

One particular quinoline-based analogue, compound 41, has shown significant oral bioavailability (F = 56%) and an elimination half-life of 2.78 hours after oral dosing. jmaterenvironsci.com These favorable pharmacokinetic parameters support further preclinical development of this compound as a potential candidate for early-stage clinical trials. jmaterenvironsci.com Another study on a quinoline-4-carboxamide derivative, compound 25, revealed low clearance and a moderate volume of distribution in mice, resulting in a good half-life. tandfonline.com However, its oral bioavailability was poor, likely due to low permeability. tandfonline.com Subsequent modifications focusing on modulating basicity to improve permeability led to derivatives with significantly enhanced bioavailability. mdpi.com

These preclinical studies are not limited to infectious diseases. The anti-inflammatory and analgesic activities of quinoline-2-carboxylic acid esters and amides have also been evaluated in animal models, with comparisons made to the standard drug diclofenac (B195802) sodium. mdpi.com Furthermore, some quinoline derivatives have been investigated for their antiproliferative activities in various cancer cell lines, with in vivo studies planned to validate their therapeutic potential. wikipedia.orgmdpi.com

| Compound | Disease Model | Dosing Regimen | Key Finding | Reference |

|---|---|---|---|---|

| Optimized quinoline-4-carboxamides | P. berghei malaria (mouse) | Oral, 4 days | ED90 values below 1 mg/kg | tandfonline.com |

| Compound 41 (quinoline-based analogue) | Pharmacokinetic study (mouse) | Oral dosing | Oral bioavailability (F) = 56%, t1/2 = 2.78 h | jmaterenvironsci.com |

| Compound 25 (quinoline-4-carboxamide) | Pharmacokinetic study (mouse) | Oral dosing | Poor oral bioavailability (F = 15%) | tandfonline.com |

| Quinoline-2-carboxylic acid esters/amides | Inflammation/pain model (animal) | Not specified | Anti-inflammatory and analgesic activity | mdpi.com |

Integration of Computational and Experimental Methodologies for Rational Design

The rational design of novel drugs is increasingly reliant on the synergy between computational and experimental methodologies. rsc.org This integrated approach accelerates the drug discovery process by enabling the prediction of molecular properties, binding affinities, and potential biological activities before synthesis and in vitro testing. researchgate.netbritannica.com

For quinoline derivatives, computational tools such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling have been employed to design potent inhibitors for various therapeutic targets. nih.govresearchgate.net For instance, a 3D-QSAR study on a series of thirty quinoline derivatives as tubulin inhibitors for hepatocellular carcinoma helped in the design of new compounds with potentially higher activities. nih.gov The models, such as Comparative Molecular Field Analysis (CoMFA), provide insights into the structural features that are crucial for biological activity. researchgate.net The CoMFA model for quinoline derivatives as gastric cancer cell line inhibitors suggested that both steric and electrostatic fields significantly contribute to their binding affinity. researchgate.net

Molecular docking is another powerful computational technique used to predict the binding modes of ligands with their target proteins. researchgate.net This method was utilized to understand the interactions of newly designed quinoline derivatives with the colchicine (B1669291) binding site of tubulin. nih.gov Such in silico approaches not only guide the design of more potent molecules but also help in understanding the mechanism of action at a molecular level. researchgate.net

The success of this integrated approach is evident in the discovery of potent quinoline-based inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH). jmaterenvironsci.com A structure-guided approach was used to design analogues that could form new hydrogen-bonding interactions with the target enzyme, leading to the discovery of highly potent compounds. jmaterenvironsci.com The predictions from computational models are then validated through experimental synthesis and biological evaluation, creating an iterative cycle of design, synthesis, and testing that refines the lead compounds. nih.gov

Emerging Applications in Material Science and Other Fields

Beyond their well-established roles in medicine, quinoline derivatives are finding emerging applications in material science and other technological fields. Their unique electronic and photophysical properties make them attractive candidates for a variety of advanced materials.

One notable application is in the development of corrosion inhibitors . kfupm.edu.saresearchgate.nettandfonline.combiointerfaceresearch.comjmaterenvironsci.com The high electron density of the quinoline ring, along with the presence of the nitrogen atom, allows these molecules to adsorb onto metal surfaces and form a protective film, thereby inhibiting corrosion. kfupm.edu.satandfonline.com Derivatives containing heteroatoms at the 8-position, such as 8-hydroxyquinoline (B1678124), are particularly effective as they can form chelating complexes with metal ions. kfupm.edu.sa

Quinoline derivatives are also being explored for their potential in organic electronics . They have been investigated as materials for the emissive layer of organic light-emitting diodes (OLEDs) and in transistors. researchgate.net The luminescence of some quinoline derivatives in the blue region of the spectrum is a particularly attractive characteristic for these applications. For example, 5,7-dibromo-8-hydroxyquinoline has been successfully used as a fluorescent material in the production of an OLED device.

Furthermore, the fluorescent properties of quinoline derivatives make them suitable for use as fluorescent sensors . nih.gov They can be designed to detect specific metal ions, such as Zn2+, through changes in their fluorescence emission. nih.gov In the field of polymer science, quinoline-2,4-dicarboxylic acid has been used as a building block for the synthesis of 3D coordination polymers with lanthanide ions, demonstrating the versatility of quinoline carboxylates in creating complex material structures.

常见问题

Q. What are the established synthetic routes for ethyl 8-quinolinecarboxylate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of 8-quinolinecarboxylic acid using ethanol under acidic catalysis. Key variables include temperature (60–80°C), acid catalyst choice (e.g., sulfuric acid), and reaction time (6–12 hours). Yield optimization requires monitoring by TLC or HPLC to avoid over-esterification or side reactions. Alternative methods, such as microwave-assisted synthesis, may reduce reaction time but require rigorous solvent selection .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Proton and carbon-13 NMR are essential for confirming the ester group and quinoline backbone. IR spectroscopy identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C-H bonds. Mass spectrometry (EI or ESI) validates molecular weight (MW: 217.24 g/mol). Purity analysis via HPLC with UV detection at 254 nm is recommended for research-grade samples .

Q. What are the primary applications of this compound in coordination chemistry?

The compound serves as a ligand in transition-metal complexes (e.g., Ru, Fe) for catalytic applications. Its quinoline moiety provides π-backbonding stability, while the ester group allows tunable steric effects. Studies highlight its role in water oxidation catalysis, where ligand structure impacts redox potentials and turnover frequencies .

Q. What safety protocols are recommended for handling this compound?